molecular formula C5H10O2 B3051803 2-Methoxy-2-methylpropanal CAS No. 36133-35-4

2-Methoxy-2-methylpropanal

Cat. No. B3051803
CAS RN: 36133-35-4
M. Wt: 102.13 g/mol
InChI Key: HSCUZOQCNBPBST-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropanal, also known as Propanal, 2-methoxy-2-methyl-, is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .


Synthesis Analysis

The synthesis of 2-Methoxy-2-methylpropane can be achieved through the Williamson synthesis process. This process involves an SN2 nucleophilic substitution reaction. The general mechanism is RX + R’ONa = ROR’ + NaX. Here, R’ONa is a nucleophilic reagent which produces an alkoxide ion as a nucleophile .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups and one methoxy group (-OCH3) . The molecular formula for this compound is C5H12O .


Chemical Reactions Analysis

The presence of the ether functional group (-O-) in 2-methoxy-2-methylpropane makes it a relatively stable compound. It is generally unreactive under normal conditions but can undergo certain reactions such as oxidation, hydrolysis, and acid-catalyzed cleavage .


Physical And Chemical Properties Analysis

2-Methoxy-2-methylpropane is a colorless liquid at room temperature with a mild, ethereal odor. It has a molecular weight of 88.15 g/mol, a melting point of -108.6 °C (-167.5 °F), and a boiling point of 55.2 °C (131.4 °F). Its density is 0.74 g/mL at 25 °C (77 °F), and it has a vapor pressure of 100 mmHg at 20 °C (68 °F). It is miscible with water, alcohol, and most organic solvents .

Scientific Research Applications

Liquid–Liquid Equilibrium Studies

Studies have focused on the liquid–liquid equilibrium (LLE) properties of 2-methoxy-2-methylpropane (methyl tert-butyl ether, MTBE) in various systems. For instance, Luo, Li, Liu, and Chen (2015) reported that 2-methoxy-2-methylpropane is effective in extracting m-cresol from wastewater, highlighting its potential use in waste treatment processes. The study used models like NRTL and UNIQUAC for data correlation and confirmed the consistency of experimental data using equations such as Othmer–Tobias and Hand and Bachman (Luo, Li, Liu, & Chen, 2015).

Similarly, Lei et al. (2013) explored the LLE of 2-methoxy-2-methylpropane in a system with phenol and water. Their findings supported the efficiency of this compound in extraction processes, with models like NRTL and UNIQUAC successfully correlating experimental data (Lei, Chen, Li, Qian, Yang, & Yang, 2013).

Phase Behavior and Thermodynamic Properties

Luo et al. (2015) also investigated the phase behavior of 2-methoxy-2-methylpropane with o-cresol and water, finding its effectiveness as a solvent for o-cresol extraction. The study utilized NRTL and UNIQUAC models to describe phase behavior, emphasizing the compound's application in thermodynamic modeling (Luo, Liu, Li, & Chen, 2015).

Fuangfoo and Viswanath (1993) provided insights into the physical properties like densities and viscosities of mixtures containing 2-methoxy-2-methylpropane, contributing to the understanding of its behavior in various solutions (Fuangfoo & Viswanath, 1993).

Vapor-Liquid Equilibrium and Thermal Properties

Arce, Martínez-Ageitos, and Soto (1996) examined the vapor-liquid equilibrium (VLE) of 2-methoxy-2-methylpropane in mixtures, contributing to a broader understanding of its behavior under varying conditions. This research is crucial for industrial applications, such as in fuel additive formulations (Arce, Martínez-Ageitos, & Soto, 1996).

Chen, Zhang, Wang, Zheng, and He (2014) focused on the thermal diffusivity of 2-methoxy-2-methylpropane, providing valuable data for its application in areas where temperature and pressure factors are critical (Chen, Zhang, Wang, Zheng, & He, 2014).

Safety and Hazards

As with any chemical, safety precautions should be taken when handling 2-Methoxy-2-methylpropanal. It is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methoxy-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCUZOQCNBPBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603744
Record name 2-Methoxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36133-35-4
Record name 2-Methoxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-2-methylpropanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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